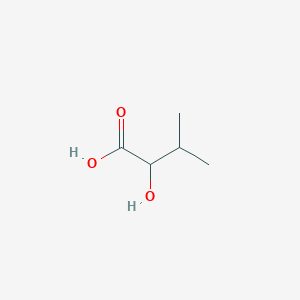

(+-)-2-Hydroxyisovaleric acid

Description

2-Hydroxy-3-methylbutyric acid has been reported in Streptomyces cavourensis, Streptomyces bacillaris, and other organisms with data available.

2-Hydroxy-3-methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-22-1 (calcium[2:1] salt) | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10863305 | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

350 mg/mL | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4026-18-0, 600-37-3 | |

| Record name | (±)-2-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-2-Hydroxy-3-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4026-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X1W97FWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is an alpha-hydroxy acid derivative of the essential branched-chain amino acid (BCAA), valine.[1][2] It is a naturally occurring organic acid found in biological systems as a metabolic intermediate. Clinically, its quantification in urine is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). An understanding of its physicochemical properties is fundamental for the development of accurate analytical methods, for studying its metabolic fate, and for potential therapeutic applications. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of its metabolic context.

Core Physicochemical Properties

The chemical and physical characteristics of 2-hydroxyisovaleric acid are summarized below. These properties are crucial for predicting its behavior in both biological and experimental settings.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-3-methylbutanoic acid | [1][3] |

| Synonyms | α-Hydroxyisovaleric acid, 2-Hydroxy-3-methylbutyric acid | [1][4] |

| Chemical Formula | C₅H₁₀O₃ | [1][3] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 4026-18-0 | [1] |

Thermodynamic and Solubility Properties

| Property | Value | Source(s) |

| Melting Point | 63-64 °C | [4] |

| Boiling Point | 237.00 to 238.00 °C (at 760 mmHg) | [6] |

| Water Solubility | 350 mg/mL | [1] |

| logP (o/w) | 0.013 (Estimated) | [6] |

| pKa (Strongest Acidic) | 4.14 (Predicted) | |

| Vapor Pressure | 0.008 mmHg at 25.00 °C (Estimated) | [6] |

| Flash Point | 111.8 °C (233.0 °F) (Estimated) | [6] |

Metabolic Pathway and Clinical Significance

2-Hydroxyisovaleric acid is an intermediate in the catabolism of the branched-chain amino acid valine. The pathway involves transamination of valine to its corresponding alpha-keto acid, α-ketoisovalerate, which is then typically decarboxylated. In certain metabolic disorders, this pathway is disrupted.

A defect in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of BCAAs and their corresponding keto and hydroxy acids, a condition known as Maple Syrup Urine Disease (MSUD).[7] In MSUD, α-ketoisovalerate is alternatively reduced to 2-hydroxyisovaleric acid, leading to its elevated excretion in urine, making it a key diagnostic marker.[7]

References

- 1. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-hydroxyisovaleric acid, 4026-18-0 [thegoodscentscompany.com]

- 7. metbio.net [metbio.net]

The Biological Function of 2-Hydroxyisovaleric Acid in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is an organic acid that serves as a metabolite of the branched-chain amino acids (BCAAs), primarily leucine (B10760876) and to a lesser extent, valine.[1][2] In healthy individuals, it is a minor byproduct of amino acid metabolism. However, its accumulation in biological fluids can be indicative of underlying metabolic dysregulation, most notably inborn errors of metabolism. This technical guide provides a comprehensive overview of the biological function of 2-hydroxyisovaleric acid in humans, with a focus on its metabolic origins, clinical significance, and analytical methodologies.

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is not known to possess a direct signaling function in humans. Instead, its biological relevance is intrinsically linked to the catabolic pathway of leucine. The formation of 2-hydroxyisovaleric acid is a result of an alternative or overflow pathway that becomes significant when the primary catabolic route is impaired.

The metabolic cascade begins with the transamination of leucine to α-ketoisocaproate (KIC) by the enzyme branched-chain aminotransferase (BCAT).[1] Under normal physiological conditions, KIC is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, in conditions where BCKDH activity is deficient or overwhelmed, KIC can be alternatively metabolized. One such pathway involves the reduction of KIC to α-hydroxyisocaproic acid (HICA), which is then further metabolized to 2-hydroxyisovaleric acid.[1]

Quantitative Data

The concentration of 2-hydroxyisovaleric acid in biological fluids is a key indicator of its metabolic status. While extensive quantitative data across all conditions are limited, the following tables summarize the available information.

Table 1: Urinary Concentration of 2-Hydroxyisovaleric Acid

| Population | Condition | Concentration Range (mmol/mol creatinine) | Citation(s) |

| Healthy Adults | Normal | < 2 | [1] |

| Healthy Adults | Normal | 0 - 0.4 | [2] |

| Patients | Lactic Acidosis and Ketoacidosis | Present (not detected in healthy controls) | [3] |

| Patients | Maple Syrup Urine Disease (MSUD) | Significantly elevated | [1][4][5][6] |

| Patients | Diabetic Ketoacidosis | Present | [7] |

Note: The conflicting reference ranges for healthy adults may be due to different analytical methodologies and patient cohorts. Further research is needed to establish a definitive reference range.

Due to a lack of available quantitative data, tables for the concentration of 2-hydroxyisovaleric acid in plasma and cerebrospinal fluid (CSF) cannot be provided at this time. This represents a significant knowledge gap and an area for future research.

Clinical Significance

Elevated levels of 2-hydroxyisovaleric acid are primarily associated with the following clinical conditions:

-

Maple Syrup Urine Disease (MSUD): This is an autosomal recessive inborn error of metabolism caused by a deficiency in the BCKDH complex.[1] The resulting buildup of BCAAs and their corresponding α-keto acids, including KIC, leads to a significant increase in the production and excretion of 2-hydroxyisovaleric acid.[1][4][5][6] Monitoring the levels of this metabolite can be useful in the diagnosis and management of MSUD.[1]

-

Lactic Acidosis and Ketoacidosis: The presence of 2-hydroxyisovaleric acid has been reported in the urine of patients with lactic acidosis and ketoacidosis.[3] This is likely due to the metabolic stress and altered redox state in these conditions, which may favor the alternative pathway of KIC metabolism.

-

Pyruvate Dehydrogenase Deficiency: This is another inborn error of metabolism that can lead to lactic acidosis and is associated with increased levels of branched-chain amino acid metabolites, including 2-hydroxyisovaleric acid.[2]

Experimental Protocols

The accurate quantification of 2-hydroxyisovaleric acid in biological matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. As 2-hydroxyisovaleric acid is non-volatile, a derivatization step is necessary to increase its volatility for GC analysis.

Sample Preparation and Derivatization:

-

Sample Collection: Collect urine or plasma samples according to standard laboratory procedures.

-

Extraction: Acidify the sample with hydrochloric acid and extract the organic acids using an organic solvent such as ethyl acetate.

-

Derivatization: Evaporate the organic extract to dryness and derivatize the residue. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent like hexane (B92381) for injection into the GC-MS system.

GC-MS Parameters:

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Selected ion monitoring (SIM) is used for quantification, targeting the characteristic ions of the derivatized 2-hydroxyisovaleric acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including organic acids, without the need for derivatization.

Sample Preparation:

-

Sample Collection: Collect urine or plasma samples.

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for 2-hydroxyisovaleric acid.

References

- 1. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 2. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis. | Semantic Scholar [semanticscholar.org]

The Biosynthesis of 2-Hydroxyisovaleric Acid from Leucine: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for converting the essential amino acid L-leucine into 2-hydroxyisovaleric acid (2-HIVA), a valuable chiral building block and a metabolite of interest in various physiological and pathological states. This document details the enzymatic cascade, presents key quantitative data, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams of the biochemical and experimental workflows.

Core Biosynthetic Pathway

The conversion of L-leucine to 2-hydroxyisovaleric acid is predominantly a two-step enzymatic process. This pathway is a branch of the canonical leucine (B10760876) catabolism route, diverting the intermediate α-ketoisocaproate away from oxidative decarboxylation and towards a reductive hydroxylation.

Step 1: Transamination of L-Leucine

The initial step involves the reversible transfer of the amino group from L-leucine to an α-keto acid acceptor, most commonly α-ketoglutarate. This reaction is catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) , a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. The products are α-ketoisocaproate (α-KIC, also known as 4-methyl-2-oxopentanoate) and L-glutamate.[1][2] In mammals, two isoforms exist: a mitochondrial (BCAT2) and a cytosolic (BCAT1) enzyme, with BCAT2 being the more ubiquitous and primary enzyme for BCAA catabolism in most tissues.[2][3]

Step 2: Reduction of α-Ketoisocaproate

The second and final step is the stereospecific reduction of the keto group of α-KIC to a hydroxyl group, yielding 2-hydroxyisovaleric acid. This reaction is catalyzed by an NADH or NADPH-dependent 2-hydroxyisocaproate dehydrogenase (or a related α-keto acid reductase). The specific enzyme responsible can vary between organisms. For instance, in Clostridium difficile, an (R)-2-hydroxyisocaproate dehydrogenase (LdhA) has been characterized that specifically reduces α-KIC to the (R)-enantiomer of 2-hydroxyisovaleric acid.

Nomenclature Note: 2-hydroxyisovaleric acid is also frequently referred to as 2-hydroxyisocaproic acid or α-hydroxyisocaproic acid (HICA) in the literature. For clarity, this guide will use the term 2-hydroxyisovaleric acid (2-HIVA).

Caption: The two-step enzymatic pathway for the biosynthesis of 2-hydroxyisovaleric acid from L-leucine.

Quantitative Data Summary

This section summarizes key kinetic parameters for the enzymes involved in the pathway and whole-cell production metrics from metabolically engineered organisms.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Source | Substrate | K_m | V_max / k_cat | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT2) | Rattus norvegicus (Mitochondrial) | L-Leucine | 1 mM | - | [1] |

| Branched-Chain Amino Acid Aminotransferase | Rattus norvegicus (Astrocytes) | L-Leucine (for KIC release) | 58 µM (apparent) | ~2.0 nmol/mg/min | [4] |

| (R)-2-Hydroxyisocaproate Dehydrogenase | Clostridium difficile | α-Ketoisocaproate | 68 µM | 31 s⁻¹ (k_cat) | |

| (R)-2-Hydroxyisocaproate Dehydrogenase | Clostridium difficile | (R)-2-Hydroxyisovalerate | 2.8 mM | 51 s⁻¹ (k_cat) |

Table 2: Whole-Cell Biosynthesis Performance

| Organism | Host Modifications | Carbon Source | Titer (g/L) | Yield | Reference |

| Escherichia coli | Synthetic pathway expression | Glycerol | 6.2 | 58% of theoretical max | |

| Escherichia coli | Synthetic pathway expression | Glucose | 7.8 | 73% of theoretical max | |

| Klebsiella pneumoniae | ΔbudAΔldhA, panE overexpression | Glucose | 14.41 | 0.13 g/g glucose |

Experimental Protocols

This section provides detailed methodologies for the characterization and quantification of the 2-hydroxyisovaleric acid biosynthesis pathway.

Protocol: Coupled Spectrophotometric Assay for BCAT Activity

This continuous assay measures the rate of α-KIC formation by coupling its subsequent reduction back to leucine with an excess of a second enzyme, leucine dehydrogenase, and monitoring the consumption of NADH.[5]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader capable of reading at 340 nm

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

L-Leucine stock solution (e.g., 200 mM in water)

-

α-Ketoglutarate stock solution (e.g., 100 mM in water)

-

NADH stock solution (e.g., 10 mM in Assay Buffer)

-

Ammonium Chloride (NH₄Cl) stock solution (e.g., 2 M in water)

-

Leucine Dehydrogenase (from Bacillus sp., ~10-20 U/mg)

-

Enzyme sample (e.g., purified BCAT, cell lysate)

Procedure:

-

Prepare Master Mix: For each reaction, prepare a master mix containing the final concentrations of reagents in Assay Buffer. A typical 200 µL reaction mix would be:

-

L-Leucine: 10 mM

-

α-Ketoglutarate: 5 mM

-

NADH: 0.2 mM

-

NH₄Cl: 100 mM

-

Leucine Dehydrogenase: ~1-2 U/mL

-

-

Equilibrate: Add 180 µL of the Master Mix to each well of the 96-well plate. Incubate the plate in the reader for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background NADH oxidation.

-

Initiate Reaction: Add 20 µL of the enzyme sample (or buffer for a blank control) to each well to initiate the reaction.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes.

-

Calculate Activity:

-

Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Pathlength (cm) * Enzyme Volume (mL))

-

Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Pathlength is typically determined by the reader or can be calculated based on the volume in the well.

-

-

Caption: Experimental workflow for the coupled spectrophotometric assay of BCAT activity.

Protocol: HPLC Quantification of 2-Hydroxyisovaleric Acid

This method allows for the separation and quantification of 2-HIVA from complex biological samples like cell culture supernatant or plasma.[6]

Materials:

-

HPLC system with UV detector

-

Organic Acid Analysis Column (e.g., Bio-Rad Aminex HPX-87H) or a C18 column

-

Perchloric Acid (PCA), ice-cold

-

Potassium Carbonate (K₂CO₃)

-

0.45 µm syringe filters

-

HPLC vials

-

2-Hydroxyisovaleric acid standard

Procedure:

-

Sample Preparation (Protein Precipitation):

-

For cell culture supernatant or plasma, add ice-cold perchloric acid to a final concentration of 0.4 M.

-

Vortex thoroughly and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

(Optional but recommended) Neutralize the sample by adding a small amount of K₂CO₃ to precipitate the perchlorate (B79767) as potassium perchlorate. Centrifuge again to remove the precipitate.

-

-

Filtration: Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Standard Curve Preparation: Prepare a series of 2-HIVA standards (e.g., 0.1 mM to 5 mM) in the same matrix as the samples (e.g., culture medium or buffer) and process them in the same way.

-

HPLC Analysis:

-

Column: Aminex HPX-87H (or equivalent)

-

Mobile Phase: Isocratic 5 mM Sulfuric Acid (H₂SO₄)

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 50-60°C

-

Injection Volume: 10-20 µL

-

Detection: UV at 210 nm

-

-

Quantification:

-

Identify the 2-HIVA peak in the sample chromatograms by comparing the retention time with the standard.

-

Integrate the peak area for all standards and samples.

-

Plot a standard curve of peak area versus concentration.

-

Determine the concentration of 2-HIVA in the samples from the standard curve.

-

Caption: Workflow for the preparation and HPLC analysis of 2-hydroxyisovaleric acid from biological samples.

References

- 1. uniprot.org [uniprot.org]

- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 4. Astrocyte leucine metabolism: significance of branched-chain amino acid transamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cores.emory.edu [cores.emory.edu]

An In-depth Technical Guide to the Structural and Bioclinical Significance of (+-)-2-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+-)-2-Hydroxyisovaleric acid, a significant metabolite in branched-chain amino acid metabolism. The document elucidates its structural formula, stereochemical properties, and key physicochemical characteristics. Detailed experimental protocols for its synthesis, chiral resolution, and analytical quantification are presented. Furthermore, its metabolic pathway, particularly its role in leucine (B10760876) catabolism and its clinical relevance as a biomarker in metabolic disorders such as Maple Syrup Urine Disease (MSUD), is thoroughly discussed and visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development, metabolic research, and clinical diagnostics.

Introduction

This compound, also known as 2-hydroxy-3-methylbutanoic acid, is a branched-chain hydroxy acid that plays a crucial role in amino acid metabolism.[1] It is a derivative of the essential amino acid valine, where the amino group is substituted by a hydroxyl group.[2] The designation "(+-)" indicates that it is a racemic mixture, containing equal amounts of the (S)-(+) and (R)-(-) enantiomers. This document will delve into the technical details of its structure, properties, synthesis, and biological significance.

Structural Formula and Stereochemistry

The chemical structure of 2-Hydroxyisovaleric acid is characterized by a five-carbon backbone. The central structural features include a carboxylic acid group (-COOH) and a hydroxyl group (-OH) attached to the second carbon atom (C2), which is a chiral center. An isopropyl group is attached to the third carbon atom (C3).

-

Molecular Formula: C₅H₁₀O₃[3]

-

IUPAC Name: 2-hydroxy-3-methylbutanoic acid[3]

-

Synonyms: 2-Hydroxyisovaleric acid, α-Hydroxyisovaleric acid, 2-Hydroxy-3-methylbutyric acid[3]

-

Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: (S)-2-hydroxy-3-methylbutanoic acid and (R)-2-hydroxy-3-methylbutanoic acid. The "(+-)" notation signifies a racemic mixture of these enantiomers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 118.13 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 86-87 °C | |

| Boiling Point | 237-238 °C at 760 mmHg (estimated) | |

| Water Solubility | High | |

| logP (o/w) | 0.013 (estimated) |

Table 2: Spectroscopic Data for 2-Hydroxy-3-methylbutanoic Acid

| Technique | Peak Assignment and Interpretation | Reference |

| ¹H NMR | A ¹H NMR spectrum of 2-Hydroxy-3-methylbutyric acid in D₂O would show characteristic peaks for the different protons. The methyl protons of the isopropyl group would appear as doublets, the methine proton of the isopropyl group as a multiplet, and the proton on the chiral carbon (C2) as a doublet. | |

| ¹³C NMR | The ¹³C NMR spectrum provides signals for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons. | [3] |

| FTIR | The FTIR spectrum exhibits a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching of the alcohol and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. C-H stretching of the alkyl groups would be observed around 2870-2960 cm⁻¹. | [4] |

| Mass Spec (GC-MS) | The mass spectrum of the derivatized compound (e.g., trimethylsilyl (B98337) derivative) would show a molecular ion peak and characteristic fragmentation patterns that can be used for identification and quantification. | [5] |

Biological Significance and Metabolic Pathways

This compound is a key metabolite in the catabolism of the branched-chain amino acid leucine.[1] Its levels in biological fluids can serve as an important indicator of metabolic health.

Leucine Catabolism Pathway

The breakdown of leucine occurs primarily in the mitochondria of muscle and other tissues.[1] The initial steps involve the conversion of leucine to α-ketoisocaproate, which is then further metabolized. Under certain conditions, α-ketoisocaproate can be converted to 2-hydroxyisovaleric acid.[1]

Clinical Relevance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] This enzymatic defect leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids in the blood and urine.[6] In MSUD, the buildup of α-ketoisocaproate leads to an increased production of 2-hydroxyisovaleric acid, making it a key diagnostic marker for the disease.[1][7] The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage if left untreated.

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of this compound are crucial for research and development.

Protocol 1: Synthesis of Racemic this compound

A common method for the synthesis of α-hydroxy acids is through the hydrolysis of the corresponding α-bromo acid.

Materials:

-

2-Bromo-3-methylbutanoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Hydrolysis: Dissolve 2-bromo-3-methylbutanoic acid in an aqueous solution of sodium hydroxide. Heat the mixture under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.

-

Acidification: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid until the pH is acidic. This will protonate the carboxylate to form the free carboxylic acid.

-

Extraction: Extract the aqueous solution multiple times with diethyl ether. The 2-hydroxy-3-methylbutanoic acid will partition into the organic layer.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude racemic product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Chiral Resolution of this compound via Diastereomeric Salt Formation

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine or ephedrine)[8][9]

-

Suitable solvent (e.g., ethanol, acetone)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Salt Formation: Dissolve the racemic acid and an equimolar amount of the chiral amine in a minimal amount of a hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and will crystallize out of the solution.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with hydrochloric acid. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

-

Extraction: Extract the aqueous solution with diethyl ether to isolate the enantiomerically enriched 2-hydroxyisovaleric acid.

-

Purification: The solvent is evaporated to yield the purified enantiomer. The enantiomeric excess can be determined by chiral HPLC or polarimetry.

Protocol 3: GC-MS Analysis of 2-Hydroxyisovaleric Acid in Urine

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of organic acids in biological fluids.[10][11]

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Ethyl acetate

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)[2][12]

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: To a known volume of urine, add the internal standard. Acidify the sample with HCl.

-

Extraction: Perform a liquid-liquid extraction of the organic acids using ethyl acetate. Repeat the extraction to ensure complete recovery.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. Add the derivatizing agent to the residue and heat to convert the analyte into its volatile trimethylsilyl (TMS) derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification.[11][13]

Conclusion

This compound is a molecule of significant interest to researchers in the fields of metabolism, clinical chemistry, and drug development. Its structure, stereochemistry, and physicochemical properties are well-defined. As a key metabolite in the leucine catabolic pathway, its quantification in biological fluids provides valuable diagnostic information for metabolic disorders like Maple Syrup Urine Disease. The detailed experimental protocols provided in this guide for its synthesis, resolution, and analysis serve as a practical resource for its further investigation and application in scientific research and clinical settings.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aurametrix.weebly.com [aurametrix.weebly.com]

- 11. pure.uva.nl [pure.uva.nl]

- 12. academic.oup.com [academic.oup.com]

- 13. metbio.net [metbio.net]

The Natural Occurrence of 2-Hydroxyisovaleric Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid valine, is a naturally occurring organic acid found across various biological systems. In humans, its presence in biofluids serves as a critical biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). Beyond human physiology, 2-hydroxyisovaleric acid is also a metabolic byproduct of various microorganisms, including commensal bacteria and species utilized in food fermentation. This technical guide provides a comprehensive overview of the natural occurrence of 2-hydroxyisovaleric acid, detailing its biosynthetic pathways in humans and microorganisms, its quantitative levels in biological samples, and the analytical methodologies employed for its detection and quantification.

Introduction

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutyric acid) is an alpha-hydroxy acid derivative of the essential amino acid valine. Its accumulation in human physiological fluids is indicative of metabolic dysregulation, particularly in pathways associated with branched-chain amino acid catabolism. The monitoring of 2-hydroxyisovaleric acid is therefore of significant diagnostic importance. Furthermore, its production by various microbial species highlights its relevance in microbiology and food science. This document serves as a technical resource, consolidating current knowledge on the natural occurrence and metabolic significance of this compound.

Biosynthesis of 2-Hydroxyisovaleric Acid

The formation of 2-hydroxyisovaleric acid is intrinsically linked to the metabolic pathway of valine.

Human Metabolism

In humans, the catabolism of valine primarily occurs in the mitochondria. The initial step involves the transamination of valine by branched-chain aminotransferase (BCAT) to yield 2-ketoisovalerate. Under normal physiological conditions, 2-ketoisovalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex .

However, in pathological states where the BCKD complex is deficient, such as in Maple Syrup Urine Disease (MSUD), 2-ketoisovalerate accumulates. This accumulation leads to its alternative metabolic conversion into 2-hydroxyisovaleric acid. While the specific enzyme responsible for this reduction in humans is not definitively established, it is hypothesized to be carried out by a reductase enzyme that acts on the excess keto-acid.

Microbial Metabolism

Certain microorganisms, particularly lactic acid bacteria and other species, are capable of producing 2-hydroxyisovaleric acid. The biosynthetic pathway in these organisms also originates from pyruvate, a central metabolite. In bacteria such as Klebsiella pneumoniae, the synthesis of the precursor 2-ketoisovalerate involves a series of enzymatic reactions starting from pyruvate, catalyzed by acetohydroxyacid synthase (AHAS) , acetohydroxyacid isomeroreductase (AHAIR) , and dihydroxyacid dehydratase (DHAD) .

The subsequent conversion of 2-ketoisovalerate to 2-hydroxyisovaleric acid is an enzymatic reduction. Studies have identified that enzymes with 2-ketoisovalerate reductase activity, such as ketopantoate reductase (PanE) and acetohydroxyacid isomeroreductase (IlvC) , can catalyze this step.

The Role of 2-Hydroxyisovaleric Acid in Branched-Chain Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is a hydroxy carboxylic acid that serves as a metabolic byproduct of branched-chain amino acid (BCAA) catabolism, primarily of valine. While typically present at low levels in healthy individuals, its accumulation is a key indicator of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). Emerging research also points to its potential role as a biomarker in other metabolic dysregulations, including insulin (B600854) resistance. This technical guide provides an in-depth overview of the core aspects of 2-hydroxyisovaleric acid's involvement in BCAA metabolism, focusing on its biochemical pathways, associated pathologies, and analytical methodologies.

Biochemical Pathways

2-Hydroxyisovaleric acid is formed from the reduction of its corresponding α-keto acid, 2-ketoisovalerate. This conversion is a critical step in the alternative metabolic route when the primary BCAA catabolic pathway is impaired.

BCAA Catabolism Overview

The catabolism of the three BCAAs—leucine, isoleucine, and valine—initiates with a reversible transamination step catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[1] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in the pathway, catalyzes the irreversible oxidative decarboxylation of these BCKAs.[1][2]

Formation of 2-Hydroxyisovaleric Acid

In pathological conditions such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding BCKAs.[3] The elevated levels of 2-ketoisovalerate create a substrate pool for alternative enzymatic reactions. Specifically, 2-ketoisovalerate can be reduced to 2-hydroxyisovaleric acid by the action of one or more reductase enzymes. While the specific primary enzyme responsible for this conversion in humans is not definitively established, studies in fungi have characterized 2-ketoisovalerate reductases that catalyze this NADPH-dependent reaction.[4]

Association with Metabolic Disorders

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by mutations in the genes encoding the BCKDH complex.[3] The resulting enzymatic deficiency leads to the accumulation of BCAAs and BCKAs in blood, urine, and cerebrospinal fluid. The elevated 2-ketoisovalerate is subsequently converted to 2-hydroxyisovaleric acid, making it a characteristic urinary marker for the disease.[5] The presence of 2-hydroxyisovaleric acid, along with other BCKAs, contributes to the distinctive sweet odor of the urine, from which the disease derives its name.[3]

Insulin Resistance and Type 2 Diabetes

Elevated circulating levels of BCAAs are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[6][7][8] This has led to the hypothesis that dysregulation of BCAA metabolism, including the accumulation of downstream metabolites, may play a causal role in the pathogenesis of these conditions. While the direct role of 2-hydroxyisovaleric acid in insulin signaling is still under investigation, it is part of a metabolic signature associated with impaired BCAA catabolism. The accumulation of BCAA-derived metabolites is thought to contribute to mitochondrial stress and interfere with insulin signaling pathways, potentially through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.[6][7][9]

Quantitative Data

The concentration of 2-hydroxyisovaleric acid in biological fluids is a critical diagnostic parameter. The following tables summarize available quantitative data.

| Parameter | Organism/Cell Line | Enzyme | Substrate | K_m | V_max | k_cat | Reference |

| Enzyme Kinetics | Fusarium proliferatum | 2-Ketoisovalerate Reductase | 2-Ketoisovalerate | 0.7 mM (apparent) | - | - | [4] |

| Thermococcus litoralis | 2-Ketoisovalerate ferredoxin oxidoreductase | 2-Ketoisovalerate | < 100 µM | - | > 1.0 µM⁻¹s⁻¹ | [10] | |

| Bacillus subtilis | Acetolactate Synthase (AlsS) | 2-Ketoisovalerate | - | 5.5 µmol·min⁻¹·mg⁻¹ (Kdc activity) | - | [11] |

| Condition | Fluid | 2-Hydroxyisovaleric Acid Concentration | Reference |

| Metabolite Concentrations | |||

| Maple Syrup Urine Disease (MSUD) | Urine | Significantly elevated | [5] |

| Healthy Individuals | Plasma | < 5 µmol/L (as part of BCAA metabolites) | |

| Filipino MSUD Patients | Urine | Significantly elevated excretion | [12] |

Experimental Protocols

Accurate quantification of 2-hydroxyisovaleric acid is crucial for both clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This protocol outlines a general procedure for the analysis of organic acids, including 2-hydroxyisovaleric acid, in urine.

1. Sample Preparation and Extraction:

-

To 200 µL of urine, add an internal standard.

-

Acidify the sample to a pH below 2 with hydrochloric acid.[13]

-

Saturate the sample with sodium chloride.[13]

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[13]

-

Evaporate the organic extract to dryness under a stream of nitrogen.[13]

2. Derivatization:

-

To the dried residue, add a derivatizing agent to increase the volatility of the organic acids. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[13]

-

Incubate the mixture at a specific temperature (e.g., 60-90°C) for a defined period (e.g., 15-30 minutes) to ensure complete derivatization.[14]

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 60-80°C held for a few minutes, followed by a ramp up to 280-300°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown compounds, or selected ion monitoring (SIM) for targeted quantification of known compounds like 2-hydroxyisovaleric acid.[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Urine Organic Acids

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

1. Sample Preparation:

-

For plasma or serum, perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or isopropanol.[16][17]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant for analysis. For urine, a simple dilution step may be sufficient.

2. Derivatization (Optional but can improve sensitivity):

-

While some methods analyze underivatized organic acids, derivatization can enhance ionization efficiency and chromatographic retention. 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common derivatizing agent for carboxylic acids.[18]

3. LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Liquid Chromatograph Conditions:

-

Column: A reversed-phase C18 column or a HILIC column for polar analytes.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of 2-hydroxyisovaleric acid and one or more of its characteristic product ions. For 3-hydroxyisovaleric acid, an isomer, the MRM transition is m/z 117.1→59.0.[17] A similar transition would be expected for 2-hydroxyisovaleric acid.

-

Conclusion

2-Hydroxyisovaleric acid is a significant metabolite in the context of branched-chain amino acid metabolism. Its primary clinical relevance lies in its role as a diagnostic marker for Maple Syrup Urine Disease. However, the growing body of evidence linking BCAA metabolism to broader metabolic disorders such as insulin resistance suggests that 2-hydroxyisovaleric acid may have a more extensive role as a biomarker. Further research is warranted to fully elucidate its direct physiological effects and its utility in the diagnosis and monitoring of a wider range of metabolic diseases. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important metabolite, facilitating future investigations in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Cloning and characterization of a novel 2-ketoisovalerate reductase from the beauvericin producer Fusarium proliferatum LF061 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Branched-chain amino acids in metabolic signalling and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of 2-ketoisovalerate ferredoxin oxidoreductase, a new and reversible coenzyme A-dependent enzyme involved in peptide fermentation by hyperthermophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. erndim.org [erndim.org]

- 14. aurametrix.weebly.com [aurametrix.weebly.com]

- 15. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 16. air.unimi.it [air.unimi.it]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to 2-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyisovaleric acid, a significant metabolite in various biological pathways. The document details its chemical synonyms, physicochemical properties, metabolic context, and provides detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Synonyms and Identifiers

2-Hydroxyisovaleric acid is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and unambiguous identification.

| Category | Synonym/Identifier | Source |

| IUPAC Name | 2-hydroxy-3-methylbutanoic acid | [1][2] |

| Common Names | 2-Hydroxyisovaleric acid, α-Hydroxyisovaleric acid, 2-Oxyisovaleric acid | [1][3][4] |

| 2-Hydroxy-3-methylbutyric acid | [1][3] | |

| 3-Methyl-2-hydroxybutyric acid | [1] | |

| DL-2-Hydroxyisovaleric acid | [1] | |

| CAS Number | 4026-18-0 (for the racemic mixture) | [1] |

| 600-37-3 (deleted or replaced) | [3][4] | |

| 17407-56-6 (for the (R)-enantiomer) | ||

| 17407-55-5 (for the (S)-enantiomer) | ||

| PubChem CID | 99823 (for the racemic mixture) | [5][6] |

| 5289545 (for the (-)-enantiomer) | ||

| ChEBI ID | CHEBI:60645 | [1] |

| HMDB ID | HMDB0000407 | [2] |

| Linear Formula | (CH3)2CHCH(OH)CO2H | [7] |

| Molecular Formula | C5H10O3 | [3][7] |

Physicochemical Properties

Understanding the physicochemical properties of 2-hydroxyisovaleric acid is fundamental for its handling, analysis, and application in research and development.

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | [5][7] |

| Appearance | White to off-white solid | |

| Melting Point | 63-64 °C | [4] |

| Boiling Point | 100-150 °C at 11 Torr | [4] |

| Water Solubility | 350 mg/mL | [5] |

| logP (estimated) | 0.5 | [5] |

| pKa (predicted) | ~3.8 |

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid (BCAA) valine. Its formation is a key indicator of valine metabolism and can be elevated in certain metabolic disorders. The following diagram illustrates the metabolic pathway from valine to 2-hydroxyisovaleric acid.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and quantitative analysis of 2-hydroxyisovaleric acid.

Chemical Synthesis from L-Valine

This protocol describes the conversion of L-valine to 2-hydroxyisovaleric acid via a diazotization reaction.

Materials:

-

L-Valine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), 2M

-

Sulfuric acid (H₂SO₄), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of L-Valine: In a 250 mL round-bottom flask, dissolve 11.7 g (0.1 mol) of L-valine in 100 mL of 1M sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 8.3 g (0.12 mol) of sodium nitrite in 40 mL of distilled water. Cool this solution in the ice bath.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred L-valine solution over a period of approximately 30 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. A color change and gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 75 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 2-hydroxyisovaleric acid as a viscous oil or solid.

Purification by Recrystallization

This protocol details the purification of crude 2-hydroxyisovaleric acid.

Materials:

-

Crude 2-hydroxyisovaleric acid

-

Hot plate

-

Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude 2-hydroxyisovaleric acid in a 100 mL Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 60-70 °C) while stirring until the solid is completely dissolved.

-

Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid. Reheat the solution gently until it becomes clear again.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold heptane.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of 2-hydroxyisovaleric acid in biological samples such as urine or plasma.

Workflow Diagram:

Materials and Reagents:

-

Biological sample (urine or plasma)

-

Internal standard (e.g., ¹³C₅-2-hydroxyisovaleric acid)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl), 6M

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 1 mL of urine or plasma in a glass tube, add a known amount of the internal standard.

-

Acidify the sample to pH 1-2 with 6M HCl.

-

Saturate the aqueous phase with sodium chloride.

-

-

Extraction:

-

Add 3 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step twice more and combine the organic extracts.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 70 °C for 60 minutes.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Inlet temperature: 250 °C

-

Oven program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-hydroxyisovaleric acid and its internal standard.

-

-

-

Quantification:

-

Create a calibration curve using standard solutions of 2-hydroxyisovaleric acid of known concentrations, prepared and derivatized in the same manner as the samples.

-

Calculate the concentration of 2-hydroxyisovaleric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

This comprehensive guide provides essential information and detailed protocols for researchers, scientists, and drug development professionals working with 2-hydroxyisovaleric acid. Adherence to these methodologies will ensure accurate and reproducible results in the study of this important metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mt.com [mt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

Endogenous Sources and Metabolic Significance of 2-Hydroxy-3-methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylbutyric acid, also known as α-hydroxyisovaleric acid, is an endogenous organic acid primarily recognized as a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While historically viewed as a metabolic byproduct, emerging research is beginning to shed light on its potential as a bioactive molecule with roles extending beyond simple intermediary metabolism. This technical guide provides a comprehensive overview of the endogenous sources, metabolic pathways, and potential signaling functions of 2-hydroxy-3-methylbutyric acid. It includes quantitative data on its physiological concentrations, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways to serve as a resource for researchers and professionals in the fields of metabolic disease, nutrition, and drug development.

Endogenous Sources of 2-Hydroxy-3-methylbutyric Acid

The primary and most well-established endogenous source of 2-hydroxy-3-methylbutyric acid is the mitochondrial degradation of L-valine, one of the three branched-chain amino acids. This metabolic process is crucial for energy production, particularly in skeletal muscle, and for providing precursors for the synthesis of other biomolecules. In addition to the valine catabolic pathway, 2-hydroxy-3-methylbutyric acid has also been identified as a product of ketogenesis and the metabolism of the other BCAAs, leucine (B10760876) and isoleucine.

Valine Catabolism

The catabolism of valine is a multi-step enzymatic process that occurs predominantly in the mitochondria of various tissues, with skeletal muscle being a primary site. The initial steps involve the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate, followed by oxidative decarboxylation. Subsequent reactions lead to the formation of 2-hydroxy-3-methylbutyric acid.

Ketogenesis and Other BCAA Metabolism

During periods of fasting, prolonged exercise, or in pathological states such as diabetic ketoacidosis, the rate of ketogenesis increases. This process, primarily occurring in the liver, involves the breakdown of fatty acids to produce ketone bodies. 2-Hydroxy-3-methylbutyric acid has been identified as a metabolite in this context, suggesting a link between fatty acid metabolism and its production. Furthermore, metabolic crosstalk between the catabolic pathways of all three BCAAs can also contribute to the endogenous pool of this molecule.

Metabolic Pathways

The central metabolic pathway for the endogenous production of 2-hydroxy-3-methylbutyric acid is the catabolism of L-valine.

Quantitative Data

The concentration of 2-hydroxy-3-methylbutyric acid in biological fluids is an important parameter for understanding its physiological and pathological roles.

| Parameter | Biological Matrix | Concentration Range | Reference |

| Normal Concentration | Human Blood | 7.7 (0.0-19.0) µM |

Metabolic Flux Data from a Porcine Model

| Organ | Net Flux of α-Ketoisovalerate (KIV) | Condition | Reference |

| Hindquarter (muscle) | Release | Postprandial | [1][2] |

| Kidney | Release | Postprandial | [1][2] |

| Liver | Uptake | Postprandial | [1][2] |

Signaling Pathways

Recent evidence suggests that 2-hydroxy-3-methylbutyric acid is not merely a metabolic intermediate but may also possess direct signaling capabilities.

MYC Signaling Pathway in Intestinal Epithelial Cells

A recent study has demonstrated that 2-hydroxy-3-methylbutyric acid, derived from Lactobacillus paracasei, can promote the proliferation of intestinal epithelial cells.[3] This effect is mediated through the upregulation of the MYC signaling pathway. The proposed mechanism involves the interaction of 2-hydroxy-3-methylbutyric acid with the bZIP transcription factor MAFF, which in turn interacts with c-myc promoter-binding protein 1 (MBP1) to enhance MYC gene expression.[3]

Experimental Protocols

Accurate quantification of 2-hydroxy-3-methylbutyric acid in biological matrices is essential for research in this area. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.

Quantification by GC-MS

This protocol outlines a general procedure for the analysis of 2-hydroxy-3-methylbutyric acid in biological fluids using GC-MS, which requires a derivatization step to increase the volatility of the analyte.

5.1.1. Sample Preparation and Extraction

-

Internal Standard Addition: To 1 mL of sample (e.g., urine or plasma), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Acidification: Acidify the sample to approximately pH 1 with 6 M HCl.

-

Liquid-Liquid Extraction (LLE): Add an organic solvent such as ethyl acetate, vortex vigorously, and centrifuge to separate the phases.

-

Drying: Transfer the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

5.1.2. Derivatization (Silylation)

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-80°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

5.1.3. GC-MS Parameters

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Mode: Splitless.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a final temperature of around 280-300°C.

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification.

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of organic acids and often requires minimal sample preparation.

5.2.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing the internal standard.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the dried extract in the initial mobile phase.

5.2.2. LC-MS/MS Parameters

-

Column: A reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Gradient: A suitable gradient from low to high organic phase.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Conclusion

2-Hydroxy-3-methylbutyric acid is an endogenously produced metabolite with its primary origin in the catabolism of valine. While its role as an intermediate in BCAA metabolism is well-established, recent findings point towards a more direct role in cellular signaling, particularly in regulating cell proliferation in the intestine. The availability of robust analytical methods for its quantification will be instrumental in further elucidating its physiological functions and its potential as a biomarker or therapeutic target in various diseases. This guide provides a foundational resource for researchers to explore the multifaceted nature of this intriguing molecule.

References

An In-depth Technical Guide to 2-Hydroxyisovaleric Acid as a Valine Precursor Analogue

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-hydroxyisovaleric acid, an alpha-hydroxy analogue of the essential amino acid valine. It explores its metabolic conversion, quantitative efficacy, potential applications, and the experimental methodologies used for its evaluation.

Metabolic Relationship and Conversion Pathway

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, serves as a direct precursor to L-valine in biological systems.[1][2] The core of this relationship lies in its conversion through enzymatic processes. The degradation of valine can lead to the formation of its α-keto acid analog, α-ketoisovalerate (KIV), which can then be reduced to 2-hydroxyisovaleric acid.[1] Conversely, 2-hydroxyisovaleric acid can be oxidized to α-ketoisovalerate, which is then transaminated to form L-valine.[3] This interconversion is a key aspect of branched-chain amino acid metabolism.

The final and critical step in the synthesis of L-valine from its precursor is the transamination of α-ketoisovalerate, a reaction catalyzed by valine aminotransferase.[1][4] This metabolic link allows 2-hydroxyisovaleric acid to act as a substitute for dietary valine, participating in protein synthesis and maintaining nitrogen balance.[2]

Quantitative Data on Efficacy as a Valine Precursor

The effectiveness of 2-hydroxyisovaleric acid as a valine substitute has been quantified in animal studies. Research in growing rats demonstrates that it can correct growth failure caused by a valine-deficient diet.[3][5] Its efficiency, however, is not absolute and can be influenced by dosage.

Table 1: Comparative Efficacy of Valine Analogues in Growing Rats

| Compound | Dietary Content (μmol/g diet) | Substitution Efficiency (%) | Observation |

|---|---|---|---|

| α-Ketoisovaleric Acid | 17.5 | 80 | Equivalent to 1/4 of the daily valine requirement.[5] |

| α-Ketoisovaleric Acid | 140 | 37 | Equivalent to twice the daily valine requirement.[5] |

| 2-Hydroxyisovaleric Acid | 70 | 45 | Efficiency is similar to the keto analogue at the same dietary level.[3][5] |

Data sourced from studies on growing rats fed a valine-free diet supplemented with the respective analogues.[3][5]

The inefficiency is partly attributed to the degradation of the precursor analogues to isobutyric acid.[3] Furthermore, a significant portion of administered α-ketoisovaleric acid (30-80%) is exhaled as CO2, indicating its use in energy metabolism rather than solely for valine synthesis.[3][5]

Experimental Protocols and Methodologies

Evaluating the efficacy and metabolic fate of 2-hydroxyisovaleric acid requires robust experimental designs. Below are representative protocols for in vivo assessment and in vitro analysis.

This protocol is based on methodologies used to study the growth-promoting effects of valine analogues in rats.[3][5]

Objective: To determine the efficiency of 2-hydroxyisovaleric acid as a substitute for L-valine in supporting the growth of young rats.

Methodology:

-

Animal Model: Use 70-80g male albino rats.

-

Dietary Groups:

-

Control (Complete Diet): A diet containing all essential nutrients, including an optimal level of valine (e.g., 70 μmol/g).

-